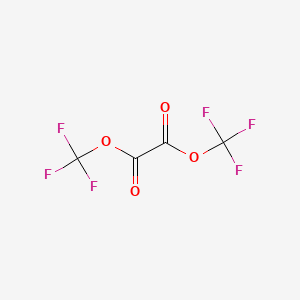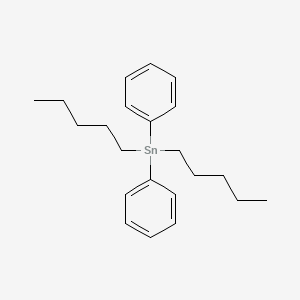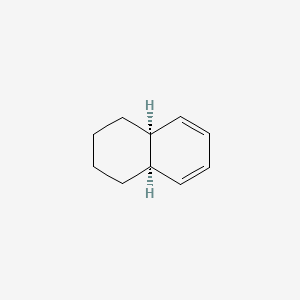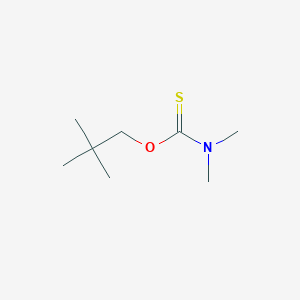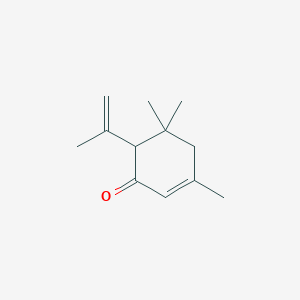![molecular formula C16H20N2O2 B14720283 7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole CAS No. 6437-15-6](/img/structure/B14720283.png)
7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole is a complex organic compound that features both piperidine and indole moieties The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dioxolo Group: The dioxolo group can be introduced via a cyclization reaction involving a suitable diol and an aldehyde or ketone.
Attachment of the Piperidine Moiety: The piperidine ring can be attached through a nucleophilic substitution reaction, where the piperidine acts as a nucleophile and reacts with an appropriate electrophile on the indole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the indole ring, potentially leading to the formation of dihydroindole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, especially at the indole ring, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole involves its interaction with specific molecular targets in the body. The piperidine moiety can interact with neurotransmitter receptors, while the indole ring can bind to various enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: Similar structure but with a morpholine ring instead of a piperidine ring.
7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole lies in its specific combination of the piperidine and indole moieties, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
6437-15-6 |
|---|---|
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
7-(2-piperidin-1-ylethyl)-5H-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C16H20N2O2/c1-2-5-18(6-3-1)7-4-12-10-17-14-9-16-15(8-13(12)14)19-11-20-16/h8-10,17H,1-7,11H2 |
InChI-Schlüssel |
KYHZXAILHPEIKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC2=CNC3=CC4=C(C=C32)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


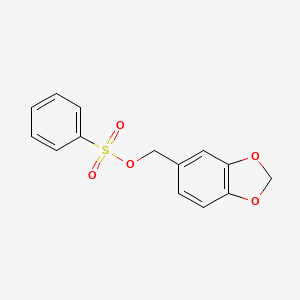


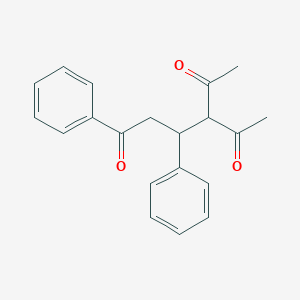

![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)


